

# Azemiglitazone Profile and Development Status

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Azemiglitazone

CAS No.: 1133819-87-0

Cat. No.: S536393

Get Quote

**Azemiglitazone** (MSDC-0602K) is a novel, once-daily oral insulin sensitizer. Its development status across various metabolic diseases is summarized below [1]:

| Indication                           | Highest Development Phase |
|--------------------------------------|---------------------------|
| Non-alcoholic steatohepatitis (NASH) | Phase II                  |
| Obesity                              | Preclinical               |
| Type 2 diabetes mellitus             | Suspended                 |
| Polycystic kidney disease            | No development reported   |

**Azemiglitazone** is recognized as a potential treatment for NASH, with an anticipated decision in 2025 [2]. It is considered a **first-in-class** therapy, distinct from the recently approved drug Rezdiffra (resmetirom) [2] [3].

## Mechanism of Action Comparison

**Azemiglitazone** belongs to the thiazolidinedione (TZD) class but is designed to be a second-generation insulin sensitizer with a differentiated mechanism [4].

| Drug/Drug Class                                                     | Primary Molecular Target                                  | Key Mechanistic Characteristics                                                                                                  |
|---------------------------------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| <b>Azemiglitzone</b>                                                | Mitochondrial Pyruvate Carrier (MPC)                      | Designed to avoid direct activation of the PPAR-γ transcription factor; acts on mitochondrial metabolism.                        |
| <b>First-Generation TZDs</b><br>(e.g., Pioglitazone, Rosiglitazone) | PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) | Act as agonists for the nuclear receptor PPAR-γ, a transcription factor regulating adipogenesis and glucose homeostasis [5] [6]. |
| <b>Rezdiffra (Resmetirom)</b>                                       | Thyroid Hormone Receptor Beta (THR-Beta)                  | Targets THR-Beta in the liver, thereby reducing liver fat accumulation and inflammation.                                         |

The following diagram illustrates the proposed mechanistic pathway of **Azemiglitzone** and its key differentiator:



[Click to download full resolution via product page](#)

## Efficacy Data and Potential

Quantitative efficacy data for **Azemiglitazone** from large-scale Phase 3 trials is not yet available. The information below contextualizes its potential based on existing evidence.

**Glycemic Efficacy Context** The table shows the HbA1c reduction for common TZDs, provided as a benchmark for first-generation drug efficacy [7].

| Drug          | Dose  | Approx. HbA1c Reduction (%) |
|---------------|-------|-----------------------------|
| Pioglitazone  | 45 mg | 0.98%                       |
| Rosiglitazone | 8 mg  | 0.91%                       |

### Key Efficacy Findings for Azemiglitazone

- **Combination with GLP-1s:** A key area of interest is its combination with GLP-1 receptor agonists (e.g., liraglutide). Preclinical data in diabetic mice showed that **Azemiglitazone** prevented the loss of lean body mass (muscle) typically caused by GLP-1s alone. The combination also demonstrated a synergistic improvement in glucose tolerance [4].
- **Liver Histology:** In a Phase 2B trial (EMMINENCE) in patients with MASH (Metabolic-associated steatohepatitis), adding **Azemiglitazone** to existing GLP-1 therapy improved HbA1c levels and liver histology [4].

The experimental workflow for this key combination study is visualized below:



[Click to download full resolution via product page](#)

## Safety and Tolerability Profile

The therapeutic index is closely tied to a drug's safety profile. **Azemiglitazone** was specifically designed to improve upon the safety record of first-generation TZDs.

- **Improved Safety Profile:** By avoiding direct PPAR- $\gamma$  activation, **Azemiglitazone** is associated with a **significantly improved safety profile** in clinical trials to date compared to first-generation TZDs like pioglitazone [4].
- **First-Generation TZD Side Effects:** Side effects such as **edema, weight gain, and heart failure** are recognized class effects of first-generation TZDs linked to PPAR- $\gamma$  activation [6].

***Need Custom Synthesis?***

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - Metabolic Solutions Development... - AdisInsight Azemiglitazone [adisinsight.springer.com]
2. Drugs to Watch: A Helpful Guide for Payers | PSG [psgconsults.com]
3. Breakthrough in the Treatment of Metabolic Associated ... [sciencedirect.com]
4. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer... - BioSpace [biospace.com]
5. Articles Comparison of Direct Action of Thiazolidinediones ... [sciencedirect.com]
6. Differentiating members of the thiazolidinedione class [pubmed.ncbi.nlm.nih.gov]
7. Table 6. [Estimated Efficacy of Hypoglycemic Drugs Available ... [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Azemiglitazone Profile and Development Status]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b536393#azemiglitazone-therapeutic-index-comparison]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)